molecular formula C24H25N3O3S B11670723 5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11670723
M. Wt: 435.5 g/mol
InChI Key: HGJYQVNNOQTYKL-UHFFFAOYSA-N
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Description

“5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one” is a complex organic compound with a unique structure that includes multiple functional groups and rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of methoxy and phenylmethoxy groups. Common synthetic routes may include:

    Step 1: Formation of the triazatricyclo core through cyclization reactions.

    Step 2: Introduction of the methoxy and phenylmethoxy groups via substitution reactions.

    Step 3: Final modifications to introduce the thia and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the triazatricyclo core.

    Substitution: Replacement of methoxy or phenylmethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized compounds.

Scientific Research Applications

“5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interaction with nucleic acids: Affecting gene expression or replication.

    Pathways involved: Specific signaling or metabolic pathways.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

5-(3-methoxy-4-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C24H25N3O3S/c1-27-11-10-17-20(13-27)31-24-21(17)23(28)25-22(26-24)16-8-9-18(19(12-16)29-2)30-14-15-6-4-3-5-7-15/h3-9,12,22,26H,10-11,13-14H2,1-2H3,(H,25,28)

InChI Key

HGJYQVNNOQTYKL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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